
N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core, which is a tricyclic aromatic system, substituted with a carboxamide group and a difluorophenyl moiety. The presence of fluorine atoms enhances its chemical stability and biological activity, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide typically involves the condensation of 9H-xanthene-9-carboxylic acid with 2,4-difluoroaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of automated reactors, controlled temperature conditions, and continuous monitoring of reaction parameters. The use of high-purity reagents and solvents, along with advanced purification techniques like recrystallization and chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core, which exhibits strong fluorescence properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with specific molecular targets involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. For instance, it could target enzymes like carbonic anhydrase or receptors such as epidermal growth factor receptor (EGFR), leading to the modulation of cellular processes and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide: Shares the difluorophenyl group but differs in the core structure, which affects its chemical and biological properties.
N-(2,4-difluorophenyl)-2’,4’-difluoro-4-hydroxybiphenyl-3-carboxamide: Another fluorinated compound with potential anticancer applications, differing in the biphenyl core.
Uniqueness
N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts distinct fluorescence properties and chemical stability. This makes it particularly valuable in applications requiring robust and versatile compounds, such as in the development of fluorescent probes and advanced materials .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2NO2/c21-12-9-10-16(15(22)11-12)23-20(24)19-13-5-1-3-7-17(13)25-18-8-4-2-6-14(18)19/h1-11,19H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKRPIJGFNEUGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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